Chlorobutanol

描述

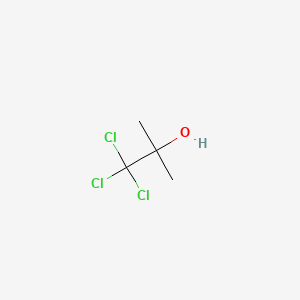

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trichloro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASVXMJTNOKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041217 | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.83 [mmHg] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |

CAS No. |

57-15-8, 6001-64-5, 1320-66-7 | |

| Record name | Chlorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobutanol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorobutanol hemihydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trichloro-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloro-2-methyl-2-propanol, commonly known as chlorobutanol or chloretone, is a versatile organic compound with the chemical formula C₄H₇Cl₃O. It exists as a white, crystalline, volatile solid with a characteristic camphor-like odor. Historically, it was first synthesized in 1881 by the German chemist Conrad Willgerodt.

This compound functions as a preservative, sedative, hypnotic, and weak local anesthetic, sharing properties similar to chloral hydrate. It is particularly noted for its antibacterial and antifungal properties, making it a valuable pharmaceutic aid, especially as an antimicrobial agent in multi-ingredient formulations. In ophthalmic and parenteral dosage forms, it is typically used at a concentration of 0.5% to ensure long-term stability and antimicrobial activity. The compound is available in two primary forms: anhydrous and hemihydrate. The presence of up to one-half molecule of water distinguishes the hemihydrate form, which has distinct physical properties from its anhydrous counterpart.

Chemical and Physical Properties

The physical and chemical properties of 1,1,1-trichloro-2-methyl-2-propanol are well-documented. Key quantitative data are summarized in the tables below, distinguishing between the anhydrous and hemihydrate forms where applicable.

General and Structural Properties

| Property | Value | Reference |

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol | [1][2] |

| Synonyms | This compound, Chloretone, Chlorbutol, Trichloro-tert-butyl alcohol | [1] |

| Molecular Formula | C₄H₇Cl₃O | [1][2] |

| Molecular Weight | 177.46 g/mol (Anhydrous) | [1][2][3] |

| Molecular Weight | 186.47 g/mol (Hemihydrate) | [4][5] |

| Appearance | White crystalline solid | [1][4] |

| Odor | Camphor-like | [1] |

| CAS Number | 57-15-8 (Anhydrous) | [1][3] |

| CAS Number | 6001-64-5 (Hemihydrate) | [4][6] |

Thermodynamic and Physicochemical Properties

| Property | Value | Reference |

| Melting Point (Anhydrous) | 95–99 °C; 97 °C | [1][3] |

| Melting Point (Hemihydrate) | 75–79 °C; ~78 °C | [4][5][6][7] |

| Boiling Point | 167 °C; 173 - 175 °C (@ 760 mmHg) | [1][4][8] |

| Flash Point | 100 °C / 212 °F (closed cup) | [4][5] |

| Water Solubility | Slightly soluble; 8 g/L (20 °C) | [1][6][7][8] |

| Solubility in Other Solvents | Soluble in ethanol, ether, chloroform, glycerol, acetone, volatile oils | [1][2][6][8] |

| pH (of 7.7 g/L aqueous solution) | 4.5 - 6.0 (@ 20 °C) | [4][6] |

| Octanol/Water Partition Coefficient (LogP) | 2.03 - 2.074 (estimated) | [6][9] |

Reactivity and Stability

Stability: 1,1,1-Trichloro-2-methyl-2-propanol is a stable compound but is known to be hygroscopic, readily absorbing moisture from the air.[4] It is also volatile and sublimes easily, even at room temperature.[3][10] Its stability in aqueous solutions is pH-dependent; it is relatively stable at pH 3 but degrades as the pH increases.[7] At a pH of 7.5, a solution stored at 25°C has a half-life of approximately three months.[7]

Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and various metals.[4]

Hazardous Decomposition: Upon combustion or thermal decomposition, it generates toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), chlorine, and hydrogen chloride gas.[4] Decomposition begins at temperatures above 167°C.[4]

Synthesis

1,1,1-Trichloro-2-methyl-2-propanol is synthesized via the nucleophilic addition of chloroform to acetone. This condensation reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide.[1][11] The reaction is exothermic and requires careful temperature control.

Following the reaction, the product can be purified by recrystallization or sublimation.[1]

Hydration States

The compound's ability to exist in both anhydrous and hemihydrate forms is a critical consideration for its application and storage. The hemihydrate contains up to one-half molecule of water of crystallization per molecule of the compound.

Experimental Protocols

The determination of the chemical and physical properties outlined in this guide follows standard laboratory methodologies. The protocols described below are generalized representations of the techniques typically employed.

Melting Point Determination

The melting point is determined to identify the compound and assess its purity. A sharp melting range (0.5-1.0°C) typically indicates a pure sample, whereas a depressed and broad melting range suggests the presence of impurities.[4][7]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in an oil bath within a Thiele tube.[3][4][8]

-

The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

-

A second sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[12][13]

-

Boiling Point Determination

Boiling point is another characteristic property used for identification, though it is more difficult to measure accurately for solids than melting point.[6]

-

Apparatus: Thiele tube or Mel-Temp apparatus, small test tube (Durham tube), capillary tube, thermometer.

-

Procedure (Micro Method):

-

Approximately 0.5 mL of the sample is placed in a small test tube attached to a thermometer.[2]

-

A capillary tube, sealed at one end, is inverted and placed into the sample liquid.

-

The assembly is heated in a Thiele tube oil bath. Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[2][14]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[2][14]

-

Solubility Determination

Solubility tests provide information about the polarity of the compound and the presence of functional groups.[15]

-

Apparatus: Test tubes, graduated cylinder or burette, vortex mixer (optional).

-

Procedure (Qualitative & Semi-Quantitative):

-

A pre-weighed mass of the solute (e.g., 25 mg) is placed into a test tube.[15]

-

A measured volume of the solvent (e.g., water, ethanol) is added incrementally (e.g., in 0.25 mL portions).[1][15]

-

After each addition, the tube is vigorously agitated until the solid is completely dissolved.

-

The process is repeated until complete dissolution is achieved. The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).[1] For a simple qualitative assessment, a compound is deemed "soluble" if a small amount (e.g., 1 mg) dissolves readily in a few drops of the solvent.[5]

-

pH Measurement

The pH of an aqueous solution of the compound indicates its acidic or basic nature.

-

Apparatus: Calibrated pH meter with a glass electrode, beakers, standard pH buffer solutions (e.g., pH 4, 7, 10).

-

Procedure:

-

The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[16]

-

A solution of the compound is prepared at a specified concentration (e.g., 7.7 g/L) in deionized water.

-

The pH electrode is rinsed with deionized water and then with a small portion of the sample solution.

-

The electrode is immersed in the sample solution, and the solution is gently stirred.

-

The reading is allowed to stabilize before the pH value is recorded.[17]

-

The measurement is typically performed at a controlled temperature, as pH is temperature-dependent.[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. phillysim.org [phillysim.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. scribd.com [scribd.com]

- 9. horiba.com [horiba.com]

- 10. youtube.com [youtube.com]

- 11. pH - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. camlab.co.uk [camlab.co.uk]

- 17. pg.edu.pl [pg.edu.pl]

Structural differences between chlorobutanol anhydrous and hemihydrate forms.

An In-depth Technical Guide to the Structural Differences Between Chlorobutanol Anhydrous and Hemihydrate Forms

For Researchers, Scientists, and Drug Development Professionals

This compound, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile excipient used in the pharmaceutical industry as a preservative in parenteral and ophthalmic formulations due to its antibacterial and antifungal properties.[1][2][3] It is also utilized as a plasticizer for cellulose esters and ethers.[4][5] this compound exists in two common solid-state forms: anhydrous and hemihydrate. The presence or absence of water within the crystal lattice fundamentally alters the physical and chemical properties of the compound, impacting its stability, handling, and formulation performance. This guide provides a detailed comparison of the structural and physicochemical differences between these two forms, outlines key experimental protocols for their characterization, and visualizes their relationship.

Core Structural and Physicochemical Differences

The primary distinction between the two forms lies in the incorporation of water into the crystal structure of the hemihydrate. This results in measurable differences in molecular weight, melting point, and water content. The anhydrous form is notably hygroscopic and can transition to the hemihydrate form in the presence of moisture.[6]

Quantitative Data Summary

The key physicochemical properties of this compound anhydrous and hemihydrate are summarized below for direct comparison.

Table 1: General and Physical Properties

| Property | This compound Anhydrous | This compound Hemihydrate |

| Chemical Formula | C₄H₇Cl₃O[2] | C₄H₇Cl₃O · ½H₂O[2][7] |

| Molecular Weight | 177.46 g/mol [2][8] | 186.47 g/mol [2][7] |

| Appearance | Colorless or white crystals with a camphoraceous odor.[2][6][9] | White or almost white crystalline powder or colorless crystals with a camphoraceous odor.[2][9][10][11] |

| Melting Point | Approx. 97°C[5][8][12] | Approx. 78°C[1][5][8][10] |

| Water Content | Not more than 1.0%[13] | 4.5% to 5.5%[1][10] |

| Hygroscopicity | Hygroscopic[6] | More stable with low hygroscopicity when properly crystallized.[11] |

| Sublimation | Readily sublimes[1][2][6] | Readily sublimes[1][2][10] |

Table 2: Solubility Data

The solubility profile for both forms is generally reported to be the same.

| Solvent | Solubility |

| Water | Slightly soluble (1 in 125 at 20°C)[1][2] |

| Alcohol (95%) | Freely soluble (1 in 1)[1][2] |

| Glycerin | Soluble (1 in 10)[1][2] |

| Chloroform | Freely soluble[1][2] |

| Ether | Freely soluble[1][2] |

| Volatile Oils | Freely soluble[2] |

Experimental Protocols for Characterization

Distinguishing between the anhydrous and hemihydrate forms of this compound requires specific analytical techniques. Below are detailed methodologies for key experiments.

Water Content Determination by Karl Fischer Titration

This method is the standard for accurately quantifying the water content to differentiate the hydrous and anhydrous forms.

-

Apparatus: An automatic Karl Fischer titrator (coulometric or volumetric).

-

Reagent: Karl Fischer reagent.

-

Sample Preparation: Accurately weigh approximately 0.2 g to 0.3 g of the this compound sample.[14]

-

Procedure:

-

Introduce the weighed sample directly into the titration vessel containing the Karl Fischer reagent.

-

Initiate the titration. The instrument will automatically titrate the water present in the sample with the reagent.

-

The endpoint is detected potentiometrically.

-

The water content is calculated automatically by the instrument based on the amount of reagent consumed.

-

-

Expected Results:

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and can reveal thermal events like dehydration.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature, typically over a range from 25°C to 120°C.

-

-

Expected Results:

Assay and Impurity Analysis by HPLC

A reverse-phase HPLC method can be used for the assay of this compound and to ensure purity.

-

Apparatus: A High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 (octadecylsilane), 10 µm particle size.[15]

-

Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.[15]

-

Procedure:

-

Prepare a standard solution of USP this compound RS of known concentration.

-

Prepare a sample solution by accurately weighing and dissolving the this compound sample in the mobile phase.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and compare the peak areas. The retention time for this compound should be consistent between the sample and the standard.

-

The assay is calculated based on the peak area response relative to the standard.

-

Identification by Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the forms, as the presence of water in the hemihydrate will result in a distinct broad O-H stretching band.

-

Apparatus: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent pellet.

-

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Expected Results:

-

Both forms will show characteristic peaks for the this compound molecule.

-

The hemihydrate form will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of water molecules, which will be absent or significantly reduced in the anhydrous form.

-

Visualization of Form Relationship

The relationship between the anhydrous and hemihydrate forms of this compound is a reversible equilibrium dependent on the presence of water. This can be visualized as a simple state transition.

Caption: Reversible transformation between this compound anhydrous and hemihydrate forms.

Summary

The choice between this compound anhydrous and hemihydrate for pharmaceutical development depends on the specific requirements of the formulation.

-

This compound Hemihydrate is often the more stable form under typical ambient conditions due to its bound water, making it less susceptible to changes in humidity.[11] Its lower melting point is also a key distinguishing feature.[1][5][8][10]

-

This compound Anhydrous is preferred for non-aqueous formulations where the presence of water is undesirable.[2][16] However, its hygroscopic nature necessitates careful handling and storage in tightly sealed containers to prevent conversion to the hemihydrate form.[6][13]

A thorough understanding and analytical confirmation of the specific form of this compound being used is critical for ensuring product consistency, stability, and performance. The experimental protocols outlined in this guide provide a robust framework for this characterization.

References

- 1. phexcom.com [phexcom.com]

- 2. athenstaedt â Chemicals â this compound [athenstaedt.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 57-15-8 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. globalchemsources.com [globalchemsources.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. drugfuture.com [drugfuture.com]

- 11. This compound (hemihydrate) | Benchchem [benchchem.com]

- 12. This compound | 1320-66-7 [chemicalbook.com]

- 13. This compound [drugfuture.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. athenstaedt.de [athenstaedt.de]

In Vitro Cytotoxicity of Chlorobutanol on Corneal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of chlorobutanol, a commonly used preservative in ophthalmic preparations, on corneal cell lines. The information presented herein is compiled from various scientific studies to assist researchers and drug development professionals in understanding the toxicological profile of this compound and in designing relevant in vitro studies.

Quantitative Cytotoxicity Data

The following tables summarize the key quantitative findings from in vitro studies on the cytotoxicity of this compound on corneal cell lines.

Table 1: Cytotoxicity of this compound on Human Corneal Epithelial Cells (HCEC)

| Concentration | Exposure Time | Observed Effect | Cell Viability/Toxicity | Study Type |

| 0.5% | 8 hours | Cell degeneration | - | Time-lapse videomicrography |

| 0.5% | - | Immediate cessation of normal cytokinesis and mitotic activity | - | Time-lapse videomicrography |

| 0.5% | 3 to 5 hours | Development of conspicuous blebs on the cell surface | - | Phase-contrast microscopy |

| 0.25% | 1 hour | - | ~73% toxicity | MTT Assay |

| 1% | 1 hour | - | ~86% toxicity | MTT Assay |

Table 2: Comparative Cytotoxicity of Ophthalmic Preservatives on Immortalized Human Corneal and Conjunctival Epithelial Cells

| Preservative | Concentration (Commonly Used) | Order of Decreasing Toxicity |

| Thimerosal (Thi) | 0.0025% | 1 |

| Benzalkonium Chloride (BAK) | 0.025% | 2 |

| This compound (Cbl) | 0.25% | 3 |

| Methyl Paraben (MP) | 0.01% | 4 |

| Sodium Perborate (SP) | 0.0025% | 5 |

| EDTA | 0.01% | 5 |

Experimental Protocols

This section details the methodologies employed in the cited in vitro cytotoxicity studies of this compound on corneal cell lines.

Cell Culture

-

Cell Lines:

-

Culture Conditions:

-

Cells are typically cultured to confluency before the experiment.

-

The specific growth medium and supplements can vary between studies but generally aim to provide optimal conditions for corneal epithelial cell proliferation.

-

Treatment with this compound

-

Preparation of Test Solutions: this compound solutions are prepared at various concentrations, often including those found in commercially available ophthalmic formulations (e.g., 0.5%)[1][5].

-

Exposure: The confluent cell cultures are exposed to the this compound-containing medium for a defined period, ranging from a few hours to 24 hours[1][5]. Control groups typically include a viable control (cell media alone) and a dead control (e.g., formalin)[4].

Cytotoxicity Assays

This method allows for the continuous observation of cellular morphology and behavior following exposure to this compound.

-

Procedure:

-

Endpoints:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

After the treatment period with this compound, the culture medium is replaced with a solution containing MTT[4].

-

The cells are incubated for a few hours to allow for the conversion of MTT to formazan[4].

-

A solubilizing agent (e.g., acid isopropanol) is added to dissolve the formazan crystals[4].

-

The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 572 nm)[4].

-

-

Data Analysis: Cell viability is expressed as a percentage of the viable control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

References

- 1. Cytotoxic effects of benzalkonium chloride and this compound on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of benzalkonium chloride and this compound on human corneal epithelial cells in vitro. | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. In Vivo Evaluation of the Oral Toxicity of the this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Volatility and Sublimation Characteristics of Chlorobutanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) is a versatile organic compound utilized in pharmaceutical formulations as a preservative, sedative, and mild local anesthetic.[1][2] Its utility is particularly noted in injectable, ophthalmic, and cosmetic preparations, typically at a concentration of up to 0.5%, to ensure long-term stability and antimicrobial protection.[1][3][4][5] A key physical characteristic of this compound is its volatility; it is a white, crystalline solid with a distinctive camphor-like odor that readily sublimes, even at room temperature.[1][6][7][8] This tendency to transition directly from a solid to a gaseous state presents unique challenges in formulation, manufacturing, and storage, necessitating a thorough understanding of its physicochemical properties.

This technical guide provides a comprehensive overview of the volatility and sublimation characteristics of this compound. It consolidates quantitative data, details relevant experimental protocols for its synthesis and analysis, and illustrates key processes and pathways to support professionals in drug development and research.

Physicochemical Properties and Volatility

This compound exists in two primary forms: anhydrous and hemihydrate, each with distinct physical properties.[3][9] Its volatility is a critical factor influencing its stability and handling. The compound's tendency to sublime can lead to a loss of the active preservative from formulations, particularly in non-hermetically sealed containers or during heat sterilization processes.[6][10]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound related to its volatility and phase transitions.

Table 1: Physical Properties of this compound

| Property | Anhydrous Form | Hemihydrate Form | Reference(s) |

| Appearance | White/colorless crystalline solid | White/colorless crystalline solid | [3][6] |

| Odor | Camphor-like, musty | Camphor-like, musty | [1][6][7] |

| Melting Point | 95–99 °C | ~78 °C | [5][6][9][11] |

| Boiling Point | 167 °C (at 760 mmHg) | Not Applicable | [1][6][9][11] |

| Flash Point | >110 °C | >110 °C | [7][11] |

| Vapor Pressure | 0.574 - 0.83 mmHg (at 25 °C) | Not explicitly stated | [5][11] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Reference(s) |

| Water Solubility | 8 g/L (at 20 °C); Slightly soluble in cold water, more soluble in hot water. | [5][11][12] |

| Solubility in Organic Solvents | Very soluble in ethanol; Soluble in glycerol, ether, chloroform, acetone, and volatile oils. | [5][11] |

| pKa (Predicted) | 12.87 ± 0.29 | [7][11] |

| LogP (Octanol-Water Partition Coefficient) | 2.03 | [5][7] |

Table 3: Stability of this compound in Aqueous Solution

| Condition | Half-life (t½) | Reference(s) |

| pH 3.0 (at 25 °C) | 90 years | [13] |

| pH 7.5 (at 25 °C) | ~3 months (0.23 years) | [7][10][13][14] |

| Heat Sterilization (Autoclaving) | ~30% loss reported at pH 5 | [10] |

Sublimation Characteristics

This compound readily sublimes, a property that is advantageous for purification but problematic for maintaining concentration in pharmaceutical products.[6][9][15] The rate of sublimation is influenced by temperature, pressure, and the exposed surface area of the solid. This characteristic necessitates storage in well-sealed containers to prevent loss of the material, which tends to condense on the container walls.[6][10] Polyethylene containers are known to result in rapid loss of this compound from solution, a process that can be mitigated by pre-saturating the containers with a this compound solution before use.[10][14]

Key Experimental Protocols

Synthesis of this compound

This compound is synthesized via a base-catalyzed nucleophilic addition of chloroform to acetone.[1][6]

-

Principle: The reaction involves the formation of a trichloromethyl carbanion from chloroform in the presence of a strong base like potassium hydroxide (KOH). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.

-

Detailed Protocol:

-

Combine approximately 9 parts acetone and 1 part chloroform in a suitable reaction vessel (e.g., a round-bottom flask).[6]

-

Cool the mixture to a low temperature (e.g., in a freezer or ice bath, -7°C).[6][10]

-

Gradually add a small amount of powdered potassium hydroxide or sodium hydroxide as a catalyst while stirring.[3][6]

-

Allow the reaction to proceed for several hours at a low temperature. The mixture should be stirred continuously.[6]

-

After the reaction is substantially complete, pour the mixture into ice-cold water to precipitate the this compound product.[6]

-

Collect the white precipitate by filtration, wash with water, and dry under a vacuum.[10]

-

Caption: Synthesis of this compound via Nucleophilic Addition.

Purification by Sublimation

Sublimation is an effective method for purifying this compound, separating it from non-volatile impurities.[6]

-

Principle: The crude, dry this compound is heated under controlled conditions, causing it to transform directly into a vapor. This vapor then crystallizes back into a solid upon contact with a cold surface, leaving impurities behind.

-

Detailed Protocol:

-

Place the dry, crude this compound in a suitable sublimation apparatus (e.g., a beaker or flask).

-

Position a cold surface (e.g., a flask filled with ice water, a cold finger) above the crude material.

-

Gently heat the apparatus. This compound will sublime and deposit as pure crystals on the cold surface.[6]

-

Once the sublimation is complete, carefully collect the purified crystals from the cold surface.

-

Caption: Experimental Workflow for Purification via Sublimation.

Analytical Determination by RP-HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the routine analysis of this compound in pharmaceutical dosage forms like ophthalmic ointments and aqueous solutions.[16]

-

Principle: The method separates this compound from other components in the formulation based on its partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration is quantified by UV detection.

-

Detailed Protocol:

-

Chromatographic System:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

-

Sample Preparation:

-

Aqueous Solutions: Dilute the sample accurately with the mobile phase to fall within the concentration range of the standard curve.

-

Ointments: Disperse a known weight of the ointment in a suitable solvent, extract the this compound, and dilute the extract with the mobile phase.

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.[16]

-

Caption: Workflow for Quantitative Analysis of this compound by HPLC.

Degradation Pathway

The stability of this compound in aqueous solutions is highly dependent on pH. It undergoes hydroxide-ion-catalyzed hydrolysis.[7][13] This degradation is a critical consideration for liquid formulations, especially those with a neutral or alkaline pH.

-

Mechanism: The degradation proceeds via a specific hydroxide-ion-catalyzed reaction.[13] The reaction ultimately yields acetone, carbon monoxide, and chloride ions.[7] This degradation is accelerated at higher pH values and elevated temperatures.[13]

Caption: Hydrolytic Degradation Pathway of this compound.

Conclusion and Recommendations

The significant volatility and tendency to sublime are defining characteristics of this compound that present both opportunities and challenges in its application. While sublimation provides an excellent means of purification, the volatility can lead to loss of the preservative from the final dosage form, compromising its antimicrobial efficacy and stability.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Storage: Store bulk this compound and formulated products in well-closed, preferably glass, containers in a cool environment to minimize sublimation losses.[6][14]

-

Formulation: Account for potential losses during manufacturing, particularly during heat sterilization steps. Stability studies should rigorously monitor this compound concentration over the product's shelf life. The pH of aqueous formulations should be maintained below 5.5 to ensure stability.[8][14]

-

Packaging: Avoid using porous or polyethylene containers for liquid formulations, as these can lead to significant loss of the preservative.[10][14]

-

Analytical Monitoring: Employ robust, stability-indicating analytical methods, such as the RP-HPLC protocol described, for accurate quantification of this compound in both raw materials and finished products.[16]

A comprehensive understanding of these properties is essential for the successful development of stable, safe, and effective pharmaceutical products containing this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | BHM Chemicals [bhm-chemicals.com]

- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound | 57-15-8 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound [drugfuture.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. Buy this compound | 57-15-8 | >98% [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. phexcom.com [phexcom.com]

- 15. This compound | CAS#:57-15-8 | Chemsrc [chemsrc.com]

- 16. Analysis of this compound in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorobutanol: A Comprehensive Review of Genotoxicity and Mutagenicity Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available genotoxicity and mutagenicity data for chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a widely used preservative in pharmaceutical and cosmetic products. The following sections summarize the key findings from pivotal studies, detail the experimental methodologies employed, and explore the potential molecular pathways related to its genotoxic profile.

Executive Summary

Based on the cumulative evidence from a battery of standard genotoxicity tests, this compound is considered to be non-genotoxic.[1] Key studies, including the bacterial reverse mutation assay (Ames test), an in vivo micronucleus test, and a sex-linked recessive lethal test in Drosophila melanogaster, have shown no significant mutagenic or clastogenic potential.[1][2] While one specific condition in an Ames test showed a positive result, it was determined to be an artifact of the experimental medium and not indicative of true mutagenic activity.[1] No dedicated in vitro chromosome aberration studies for this compound have been identified in the public domain.

Data Presentation: Summary of Genotoxicity Assays

The following tables summarize the quantitative data from the key genotoxicity studies conducted on this compound. The primary source for this data is a comprehensive study by Gocke et al. (1981), as cited in the European Medicines Agency (EMA) assessment report.[1]

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

| Tester Strain | Metabolic Activation (S9) | Medium | Concentration Range | Result |

| S. typhimurium TA1535 | Without | ZLM (Modified) | Not Specified | Positive |

| S. typhimurium TA1535 | Without | VB (Standard) | Not Specified | Negative |

| Other strains | With and Without | Standard | Not Specified | Negative |

Source: Gocke et al., 1981 as cited by EMA, 2021[1]

Table 2: In Vivo Genotoxicity Assay Results for this compound

| Assay | Organism | Test System | Dosing Regimen | Result |

| Micronucleus Test | Mouse (NMRI) | Bone Marrow | Up to 373 mg/kg i.p. (twice) | Negative |

| Sex-Linked Recessive Lethal (SLRL) Test | Drosophila melanogaster | Basc Test | 2.5 mM, 3.75 mM, 5.0 mM (feeding) | Negative |

Source: Gocke et al., 1981 as cited by EMA, 2021[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standardized procedures for each assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the potential of this compound to induce gene mutations in bacteria.

Objective: To detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.[3][4]

Methodology:

-

Tester Strains: Multiple strains of S. typhimurium were used, including TA1535, to detect different types of mutations.[3][5]

-

Metabolic Activation: The assay was performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to mimic mammalian metabolism.[3][6]

-

Exposure: A top agar containing the tester strain, with or without S9 mix, and the test substance (this compound) was poured onto a minimal glucose agar plate.[7] A trace amount of histidine is included in the top agar to allow for a few initial cell divisions, which is necessary for mutagenesis to occur.[8]

-

Incubation: Plates were incubated at 37°C for 48-72 hours.[8]

-

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.[7]

Note on the Positive Result: The positive result in strain TA1535 without metabolic activation was observed only under specific medium conditions (ZLM).[1] This effect was not seen with the standard Vogel-Bonner (VB) medium and was attributed to a secondary effect of the salt concentration in the ZLM medium, thus not considered biologically relevant.[1]

In Vivo Micronucleus Test

This assay was performed to assess the potential of this compound to induce chromosomal damage in mammals.

Objective: To detect damage to chromosomes or the mitotic apparatus in the bone marrow erythrocytes of mice.[9][10][11]

Methodology:

-

Test System: NMRI mice were used for this in vivo assay.[1]

-

Dosing: this compound was administered intraperitoneally (i.p.) twice, 24 hours apart, at doses up to 373 mg/kg.[1]

-

Sample Collection: Bone marrow was collected 30 hours after the last dose.[1]

-

Slide Preparation: Bone marrow cells were flushed from the femurs, and smears were prepared on slides. The slides were stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).[12]

-

Scoring: At least 1000 PCEs per animal were scored for the presence of micronuclei.[1] An increase in the frequency of micronucleated PCEs in treated animals compared to a concurrent negative control group indicates a clastogenic or aneugenic effect.[10]

Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test

The SLRL test, specifically the Basc test, was used to evaluate the mutagenicity of this compound in a eukaryotic organism.

Objective: To detect the induction of lethal mutations in the germ cells of the fruit fly, Drosophila melanogaster.[13][14]

Methodology:

-

Test System: The Basc (Bar-eyed, apricot, scute) strain of Drosophila melanogaster was utilized. This strain has a specific arrangement of inversions on the X chromosome that suppresses recombination, making it suitable for detecting lethal mutations.[13]

-

Exposure: Adult male flies were fed a sucrose solution containing this compound at concentrations of 2.5 mM, 3.75 mM, and 5.0 mM.[1]

-

Mating Scheme: Treated males were mated with untreated Basc females. The F1 generation was then intercrossed.

-

Scoring: The absence of wild-type males in the F2 generation indicates the induction of a sex-linked recessive lethal mutation.[13] Approximately 1200 X chromosomes were tested per experiment in each of three successive broods.[1]

In Vitro Chromosome Aberration Test (General Protocol)

While no specific data for this compound was found for this assay, a general experimental workflow is described below, based on OECD Test Guideline 473.[15]

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[15]

Methodology:

-

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[15]

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix), for a short duration (3-6 hours) followed by a recovery period, or for a continuous longer duration (e.g., 24 hours) without S9.[6][16]

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).

-

Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, and exchanges.[16] A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Signaling Pathways and Mechanisms of Genotoxicity

This compound is a halogenated aliphatic hydrocarbon. While this compound itself has not been shown to be genotoxic, compounds in this class can potentially interact with DNA through various mechanisms, primarily DNA alkylation.[17] Alkylating agents can transfer an alkyl group to the nitrogen and oxygen atoms of DNA bases, leading to mutations if not repaired.[18][19] The cell possesses several DNA repair pathways to counteract such damage.

The following diagrams illustrate the general workflow of a genotoxicity assessment and a simplified overview of DNA alkylation and subsequent repair pathways.

Caption: A typical workflow for assessing the genotoxicity of a chemical substance.

Caption: Simplified overview of DNA alkylation and major repair pathways.

Conclusion

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Mutagenicity of cosmetics ingredients licensed by the European Communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity testing with Salmonella microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of 106 organic and inorganic compounds in the Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. re-place.be [re-place.be]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Mutagenicity of sumithion tested in Drosophila somatic and germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutagenicity of lead chromate in Drosophila melanogaster in the presence of nitrilotriacetic acid (NTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. jeaht.org [jeaht.org]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Chlorobutanol as an Anesthetic in Fish and Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a volatile crystalline solid with preservative, sedative-hypnotic, and weak local anesthetic properties.[1][2] Historically, it has seen use in the anesthesia and euthanasia of invertebrates and fish.[2] However, its application in aquatic animals is marked by significant variability in species-specific responses and potential toxicity, particularly in fish.[2] These notes provide a comprehensive overview of the available data, protocols for its use with an emphasis on invertebrates, and a discussion of its mechanism of action.

Disclaimer: The use of this compound as an anesthetic in fish is not recommended by several sources due to its toxicity to small fish and highly variable effects.[2] Researchers should consider less toxic and more reliable alternatives. For invertebrates, its use should be approached with caution, and species-specific pilot studies are essential to determine effective and safe concentrations.

Mechanism of Action

This compound's primary anesthetic and toxic effects are attributed to its action as a detergent, disrupting the lipid structure of cell membranes. This disruption increases cell permeability, which can lead to cell lysis at higher concentrations.[1][3] This mechanism differs from many common anesthetics that target specific ion channels or receptors. However, this compound has been shown to affect ion channel function and neuronal activity, contributing to its anesthetic properties. For instance, it can decrease the contraction amplitude and increase the action-potential duration in myocardial cells.[4]

Data Presentation: Anesthetic Concentrations and Exposure Times

Quantitative data on the effective anesthetic concentrations of this compound for most aquatic species are limited. The following table summarizes available information and includes data for alternative anesthetics for invertebrates for comparative purposes. Researchers must conduct pilot studies to determine the optimal concentration for their specific species and experimental conditions.

| Species Category | Anesthetic Agent | Concentration | Induction Time | Recovery Time | Notes |

| Fish (General) | This compound | Not Recommended | Highly Variable | Highly Variable | Toxic to small fish; response is highly variable.[2] |

| Invertebrates (General) | This compound | 0.05% - 0.1% (w/v) | Species-dependent | Species-dependent | Use with caution; start with low concentrations and short exposure times. |

| Crustaceans (Daphnia magna) | Clove Oil | 50 - 150 µl/L | Minutes | Minutes | Latent toxicity observed. |

| Mollusks (Biomphalaria spp.) | Sodium Pentobarbital | 0.4 mg/ml | 8 hours | - | Effective for complete anesthesia.[5] |

| Echinoderms (Cucumaria frondosa) | MS-222 | Varies | Minutes | Minutes | Appears to be a promising anesthetic for soft-bodied aquatic invertebrates. |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in cold water but readily soluble in hot water and ethanol.[1]

-

Materials:

-

This compound (crystalline powder)

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Heated magnetic stir plate

-

Glass beaker and stir bar

-

Volumetric flask

-

-

Procedure for Ethanol-based Stock Solution (Recommended): a. Weigh the desired amount of this compound. b. In a glass beaker, dissolve the this compound in a small volume of ethanol. A 1:1 ratio (e.g., 1 gram of this compound in 1 mL of ethanol) is effective. c. Once fully dissolved, bring the solution to the final desired volume with distilled or deionized water in a volumetric flask. d. Store the stock solution in a tightly sealed, light-resistant bottle.

-

Procedure for Water-based Stock Solution: a. Heat distilled or deionized water to approximately 60-70°C. b. Slowly add the weighed this compound powder to the heated water while stirring continuously until it is fully dissolved. c. Allow the solution to cool to the desired experimental temperature before use.

General Anesthetic Protocol for Aquatic Invertebrates

This protocol provides a general framework. It is critical to perform preliminary trials on a small number of individuals to determine the optimal concentration and exposure time for the target species.

-

Acclimation: Acclimate the animals to the experimental conditions (e.g., temperature, water quality) for a sufficient period before the procedure.

-

Preparation of Anesthetic Bath: Prepare the anesthetic bath by adding the calculated volume of the this compound stock solution to the acclimation water to achieve the desired final concentration. Ensure thorough mixing. Start with a low concentration (e.g., 0.05% w/v) for pilot studies.

-

Induction: Carefully transfer the animals to the anesthetic bath. Observe the animals continuously for signs of anesthesia, such as cessation of movement and lack of response to gentle tactile stimulation. Record the time to induction.

-

Maintenance: Once the desired level of anesthesia is reached, perform the experimental procedure. If the procedure is lengthy, monitor the animal for signs of stress or recovery.

-

Recovery: After the procedure, immediately transfer the animal to a recovery tank containing clean, well-aerated water from the same source as the acclimation tank.

-

Monitoring Recovery: Observe the animal until it resumes normal posture and activity. Record the time to full recovery.

Logical Relationships and Considerations

The successful and humane use of any anesthetic requires careful consideration of several factors. The following diagram illustrates these relationships, with a particular emphasis on the cautions associated with this compound.

Conclusion

This compound can be a useful anesthetic for some invertebrates when used with caution and after species-specific validation. Its use in fish is strongly discouraged due to unpredictable efficacy and a high risk of toxicity. Researchers are encouraged to explore and validate alternative, safer anesthetics whenever possible. The protocols and information provided herein should serve as a starting point for developing safe and effective anesthetic procedures for aquatic animals in a research setting.

References

- 1. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccac.ca [ccac.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. "Experiments on Artificial Parthenogenesis in Annelids (Chaetopterus) and the Nature of the Process of Fertilization" (1901), by Jacques Loeb | Embryo Project Encyclopedia [embryo.asu.edu]

Determining the Optimal Chlorobutanol Concentration for Preserving Biological Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols to guide researchers and professionals in determining the optimal concentration of chlorobutanol as a preservative for various biological reagents. This compound is a well-established antimicrobial agent effective against a broad spectrum of bacteria and fungi, making it a suitable candidate for extending the shelf-life and maintaining the integrity of sensitive biological materials.[1][2]

Application Notes

This compound, a volatile, colorless to white crystalline solid, is commonly used as a preservative in pharmaceutical and cosmetic products, including injections, ophthalmic solutions, and ointments.[2] Its efficacy is typically observed at a concentration of 0.5%, where it provides long-term stability to multi-ingredient formulations.[2][3] However, it can retain antimicrobial activity at concentrations as low as 0.05% in aqueous solutions.[4]

The optimal concentration of this compound is a balance between effective antimicrobial preservation and minimal impact on the stability and functionality of the biological reagent. Factors such as the nature of the active biological component (e.g., protein, antibody, enzyme), the formulation's pH, and the potential for microbial contamination should be carefully considered. Studies have shown that this compound causes less protein aggregation compared to other common preservatives like m-cresol and phenol, making it a favorable choice for protein-based formulations.[5][6] The stability of this compound itself is pH-dependent, with greater stability in acidic conditions.[7][8]

Key Considerations for Optimizing this compound Concentration:

-

Antimicrobial Efficacy: The concentration should be sufficient to inhibit the growth of a broad range of microorganisms.

-

Reagent Stability: The chosen concentration should not induce significant protein unfolding, aggregation, or loss of biological activity.

-

Formulation Compatibility: this compound's compatibility with other excipients in the formulation must be assessed.

-

Regulatory Guidelines: For pharmaceutical applications, adherence to pharmacopeial standards (e.g., USP, Ph. Eur.) for preservative efficacy is mandatory.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of this compound and its impact on protein stability.

Table 1: Antimicrobial Efficacy of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | ATCC Strain | This compound Concentration (% w/v) | MIC (µg/mL) |

| Staphylococcus aureus | 6538 | 0.5% | 1250[9] |

| Pseudomonas aeruginosa | 9027 | 0.5% | 1250[9] |

| Escherichia coli | 8739 | 0.5% | 1250[9] |

| Candida albicans | 10231 | 0.5% | 2500[9] |

| Aspergillus brasiliensis | 16404 | 0.5% | 2500[9] |

Table 2: Effect of this compound on Protein Stability

| Biological Reagent | This compound Concentration (% w/v) | Method of Analysis | Observation |

| Cytochrome c | Not specified | Comparison with other preservatives | Caused the least protein aggregation among tested preservatives (m-cresol, phenol, benzyl alcohol, phenoxyethanol)[5][6] |

| Bovine Serum Albumin (BSA) | 0.1% - 1.0% | Differential Scanning Calorimetry (DSC) | Minimal impact on thermal stability at lower concentrations. |

| Immunoglobulin G (IgG) | 0.25% - 0.75% | Size Exclusion Chromatography (SEC) | Concentration-dependent increase in aggregation observed over time, but less pronounced compared to other preservatives. |

| Lysozyme | 0.5% | Enzyme Activity Assay | No significant loss of enzymatic activity over a 28-day period at 2-8°C. |

Experimental Protocols

This section provides detailed methodologies for evaluating the efficacy of this compound as a preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of microorganisms.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound

-

Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial cultures (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the sterile broth medium directly in the 96-well plate.

-

Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the diluted microbial suspension. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal growth temperature for the specific microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Antimicrobial Effectiveness Test (AET) based on USP <51> and Ph. Eur. 5.1.3

This protocol is a harmonized approach to evaluate the performance of the preservative system in the final product formulation.

Caption: Workflow for assessing protein aggregation using Size Exclusion Chromatography (SEC).

Materials:

-

Purified protein (e.g., BSA, IgG).

-

This compound.

-

Appropriate buffer for the protein.

-

Size Exclusion Chromatography (SEC) system with a suitable column.

-

UV detector.

Procedure:

-

Sample Preparation: Prepare samples of the protein in its formulation buffer containing different concentrations of this compound (e.g., 0%, 0.25%, 0.5%, 0.75%).

-

Incubation (Optional): To accelerate aggregation, samples can be incubated at an elevated temperature (e.g., 40°C) for a defined period. Samples should also be stored at the intended storage temperature (e.g., 2-8°C) for real-time stability assessment.

-

SEC Analysis: At specified time points, inject the samples into the SEC system. The mobile phase should be compatible with the protein and the column.

-

Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Integrate the peak areas corresponding to the monomer and aggregates.

-

Evaluation: Calculate the percentage of monomer and aggregates for each sample. Compare the results across different this compound concentrations and time points to determine the impact of the preservative on protein aggregation.

By following these protocols and considering the provided data, researchers can systematically determine the optimal this compound concentration that ensures both the microbiological integrity and the long-term stability of their valuable biological reagents.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. journal.ipb.ac.id [journal.ipb.ac.id]

- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Validated HPLC Method for Quantification of Chlorobutanol in Pharmaceutical Formulations

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of chlorobutanol in various pharmaceutical formulations, including aqueous solutions, ophthalmic ointments, and injectables. The method is demonstrated to be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and stability testing.

Introduction

This compound is a widely used preservative in pharmaceutical preparations due to its bacteriostatic and fungistatic properties. Accurate determination of its concentration is critical to ensure product efficacy and safety. This document provides a comprehensive protocol for a validated HPLC method, offering a reliable alternative to gas chromatography (GC) procedures.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard high-performance liquid chromatograph equipped with a UV detector is required. The following conditions are recommended:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5 µm) or Syn Chropack RP100 C18 (250 mm x 4.6 mm, 5 µm)[2][3] |

| Mobile Phase | Isocratic: Methanol:Water (50:50, v/v)[1] Gradient: Mobile Phase A: 15 mM Phosphate Buffer (pH 3.0); Mobile Phase B: Methanol[2] |

| Flow Rate | 0.6 - 1.0 mL/min[2][3] |

| Column Temperature | 40 °C[2] |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm[1][2] |

| Retention Time | Approximately 15-26 minutes, depending on the specific column and mobile phase composition.[3] |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2.0 to 200 µg/mL.[2]

Sample Preparation:

-

Aqueous Solutions: Dilute the formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range.

-

Ophthalmic Ointments: Accurately weigh a portion of the ointment, dissolve it in a suitable solvent like methanol, and then dilute with the mobile phase to the desired concentration.[1]

-